molecular formula C16H16O3 B1204901 Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 58436-29-6

Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No. B1204901
CAS RN: 58436-29-6
M. Wt: 256.3 g/mol
InChI Key: ULMJJZHWFJYIMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-, involves specialized chemical reactions. For instance, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol can be synthesized by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate, highlighting a method to incorporate methoxy and phenyl groups into the phenol structure (Micheletti, Telese, & Boga, 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-, is determined using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations, for example, provide insights into the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles, which are crucial for understanding the structural characteristics of these molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-, undergoes various chemical reactions that highlight its reactivity and functional group transformations. The synthesis and characterization of related compounds, such as poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene), provide insights into the reactivity of methoxy- and phenyl-substituted phenols and their potential for forming polymers with unique properties (Jin, Lee, & Nam, 1995).

Scientific Research Applications

1. Application in the Plastics, Adhesives, and Coatings Industry

  • Summary of Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : While the specific methods of application can vary depending on the product being manufactured, these compounds are typically incorporated into the material during the production process to enhance its properties .
  • Results or Outcomes : The addition of m-Aryloxy phenols can significantly improve the thermal stability and flame resistance of the materials, making them safer and more durable .

2. Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : These compounds are typically added to materials to enhance their properties. For example, they might be added to plastics to make them more resistant to oxidation, to sunscreens to absorb UV light, or to materials to make them more fire-resistant .
  • Results or Outcomes : The addition of m-Aryloxy phenols can enhance the properties of various materials, making them more effective at their intended uses .

3. Application in Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of Application : Phenol derivatives, including m-Aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .

4. Application in Anti-tumor and Anti-inflammatory Effects

  • Summary of Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application : These compounds can be used in the formulation of drugs or treatments for various health conditions .
  • Results or Outcomes : The specific outcomes can vary greatly depending on the specific compound being used and the specific health condition being treated .

5. Application in Gas Chromatography

  • Summary of Application : m-Aryloxy phenols, including 3-Methoxy-5-methylphenol, are often used as standards in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition .
  • Methods of Application : These compounds are typically injected into the chromatograph and used to calibrate the system, allowing for the accurate identification and quantification of other compounds .
  • Results or Outcomes : The use of these standards can greatly improve the accuracy and reliability of gas chromatography analyses .

6. Application in the Synthesis of Bioactive Natural Products

  • Summary of Application : m-Aryloxy phenols have high potential as building blocks for the synthesis of bioactive natural products, which are often used in the development of new drugs .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .

properties

IUPAC Name

3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJJZHWFJYIMM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-

CAS RN

58436-29-6
Record name 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58436-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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